molecular formula C11H14N2O3 B2766970 ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 1338563-17-9

ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No.: B2766970
CAS No.: 1338563-17-9
M. Wt: 222.244
InChI Key: QRDHVZAUSZYHAY-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Biological Activity

Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (CAS Number: 1338563-17-9) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, pharmacological effects, and case studies.

Synthesis Methods

Various methods have been developed for the synthesis of pyrrolo[1,2-a][1,4]diazepines. One notable approach involves the recyclization of precursor compounds to form the desired diazepine skeleton. This method has been highlighted in recent research as a promising strategy for producing derivatives with enhanced biological properties .

Antitumor Activity

Research indicates that compounds within the pyrrolo[1,2-a][1,4]diazepine class exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a study demonstrated that hybrid agents derived from pyrrolo[2,1-c][1,4]benzodiazepines exhibited potent cytotoxicity against human melanoma A2058 cells. These agents were found to increase the apoptotic sub-G1 population and induce cell cycle arrest in the G2/M phase .

Antiviral Activity

Pyrrolo[1,2-a][1,4]diazepines have also been investigated for their antiviral properties. Some derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their efficacy against viral replication .

Additional Pharmacological Effects

Beyond antitumor and antiviral activities, pyrrolo[1,2-a][1,4]diazepines have demonstrated various pharmacological effects:

  • Antinociceptive : Exhibiting pain-relieving properties.
  • Anti-inflammatory : Reducing inflammation in experimental models.
  • Sedative and Anxiolytic : Inducing sedation and reducing anxiety in animal studies .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrrolo[1,2-a][1,4]diazepines:

StudyFindings
Hybrid agents showed potent antitumor activity with increased apoptosis in melanoma cells.
Identified as effective HIV-1 reverse transcriptase inhibitors with significant binding affinity.
Demonstrated anti-inflammatory and analgesic effects in rodent models.

These findings indicate a broad spectrum of biological activities associated with this compound and its derivatives.

Properties

IUPAC Name

ethyl 1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-6-9-10(14)12-4-3-5-13(9)7-8/h6-7H,2-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHVZAUSZYHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCNC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl 1-(3-azidopropyl)-1H-pyrrole-2,4-dicarboxylate Intermediate 7 (8 g, 27.2 mmol) in EtOH (800 mL) was added 10% Pd/C (2 g). The reaction was stirred at rt under a 30 psi H2 atmosphere for 2 h then filtered. To the filtrate was added potassium carbonate (4 g, 28.9 mmol). The reaction was then refluxed overnight. All the solids were then removed by filtration and the filtrate was then concentrated to give a solid which was dissolved in DCM (200 mL) and 1N aqueous HCl. After separation, the aqueous layer was extracted with DCM (2×150 mL). The combined organic layers were washed with brine, dried (MgSO4), and concentrated to give ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (4 g, 66%). 1H NMR (DMSO-d6, 300 MHz) δ7.88 (s, 1 H), 7.61 (s, 1 H), 6.84 (s, 1 H), 4.19 (m, 4 H), 3.09 (m, 2 H), 1.99 (m, 2 H), 1.25 (t, J=7.1 Hz, 3 H).
Name
diethyl 1-(3-azidopropyl)-1H-pyrrole-2,4-dicarboxylate
Quantity
0 (± 1) mol
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reactant
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7
Quantity
8 g
Type
reactant
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800 mL
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solvent
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2 g
Type
catalyst
Reaction Step One
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4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

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